2-Ethylbenzoic acid

Overview

Description

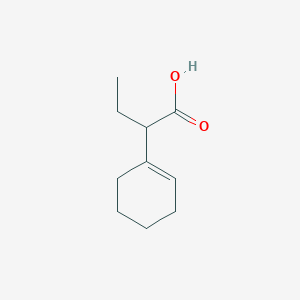

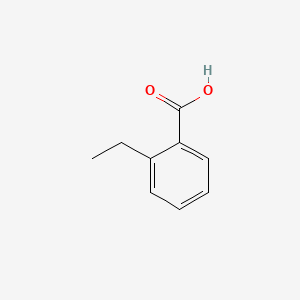

2-Ethylbenzoic acid is an organic compound with the molecular formula C9H10O2 . It is a carboxylic acid derived from benzoic acid .

Synthesis Analysis

This compound has been employed as a substrate for microbial asymmetric synthesis of (S)-3-methylphthalide . It has also been used in the synthesis of γ-lactones and bis (2-ethylbenzoyl)peroxide .

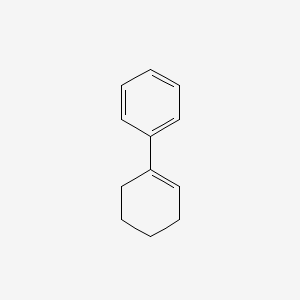

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a carboxyl group and an ethyl group . The molecular weight is 150.1745 .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 259.7±9.0 °C at 760 mmHg, and a flash point of 120.8±13.4 °C . It has a molar refractivity of 42.7±0.3 cm3 .

Scientific Research Applications

- Details : Researchers have utilized this compound to produce chiral intermediates, which are valuable in pharmaceutical and fine chemical synthesis. The microbial transformation yields (S)-3-methylphthalide, an important building block for various organic molecules .

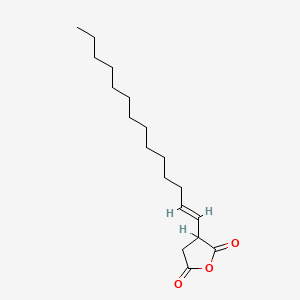

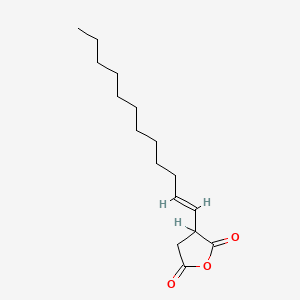

- Details : γ-Lactones are cyclic esters with diverse applications, including flavor and fragrance compounds. By reacting 2-ethylbenzoic acid with appropriate reagents, chemists can access these valuable lactones .

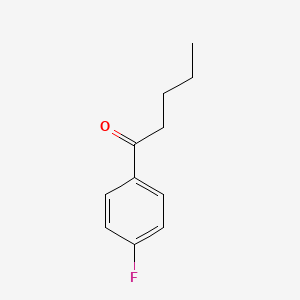

- Details : This peroxide compound finds use as a radical initiator in polymerization reactions. It facilitates the cross-linking of polymers, such as polyethylene and polypropylene, improving their mechanical properties .

- Details : Chemists use it as a versatile building block to create more complex molecules. Its aromatic ring and carboxylic acid functionality allow for diverse transformations, making it valuable in drug discovery and material science .

- Details : Liquid crystals are essential components in display technologies (e.g., LCDs). By modifying the structure of this compound, researchers can design liquid crystal molecules with specific properties, such as mesomorphism and optical anisotropy .

- Details : Its fluorescence properties make it useful for investigating molecular interactions, such as host-guest binding or protein-ligand interactions. Researchers can attach this compound to biomolecules to create fluorescent probes for cellular imaging and biochemistry .

Asymmetric Synthesis of (S)-3-Methylphthalide

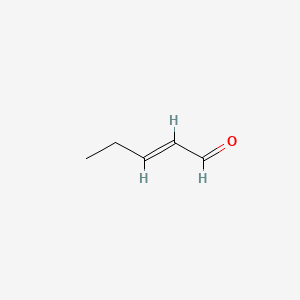

Synthesis of γ-Lactones

Bis(2-Ethylbenzoyl)peroxide

Organic Synthesis and Medicinal Chemistry

Precursor for Liquid Crystals

Photophysical Studies and Fluorescent Probes

Safety and Hazards

Mechanism of Action

Target of Action

Like other benzoic acid derivatives, it may interact with various enzymes and receptors in the body .

Mode of Action

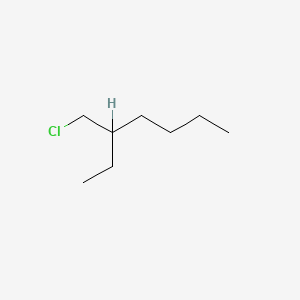

It’s known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of target molecules in the body.

Biochemical Pathways

It’s plausible that it could influence metabolic pathways, given its potential to undergo reactions at the benzylic position

Pharmacokinetics

Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

It’s known that reactions at the benzylic position can result in the formation of various products, which could potentially have diverse effects on cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Ethylbenzoic acid. For instance, the acidity or alkalinity of the environment can affect the ionization state of the molecule, potentially influencing its reactivity and interactions with target molecules .

properties

IUPAC Name |

2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMMPMYKMDITEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901712 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

612-19-1, 28134-31-8 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dihydroxyphenyl)(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]benze nesulfonic acid](/img/structure/B7770726.png)